molecular formula C16H14BrN3O2 B11560661 4-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 324580-54-3

4-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11560661
CAS No.: 324580-54-3
M. Wt: 360.20 g/mol
InChI Key: WZMPZOMKYIGHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 5-bromofuran-2-carbaldehyde with 4-aminoantipyrine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is often heated to reflux to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted pyrazolones with varying functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals. The exact molecular pathways involved are still under investigation, but it is believed that the compound can influence cellular signaling pathways related to inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one apart is its unique combination of a bromofuran ring and a pyrazolone core. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for further research and development .

Properties

CAS No.

324580-54-3

Molecular Formula

C16H14BrN3O2

Molecular Weight

360.20 g/mol

IUPAC Name

4-[(5-bromofuran-2-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C16H14BrN3O2/c1-11-15(18-10-13-8-9-14(17)22-13)16(21)20(19(11)2)12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

WZMPZOMKYIGHBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(O3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.